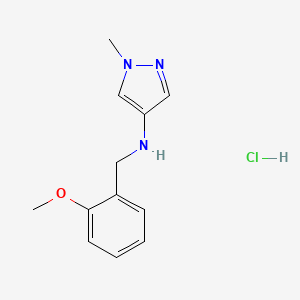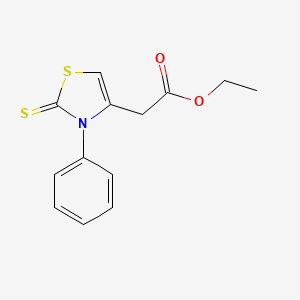![molecular formula C13H19N3O2S B12228276 2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B12228276.png)
2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine is a complex organic compound that features both pyrrolidine and morpholine rings, connected via a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine can undergo various types of chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]piperidine
- 2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]pyridine
Uniqueness
2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine is unique due to the presence of both pyrrolidine and morpholine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O2S |
|---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[4-(1,3-thiazol-5-ylmethyl)morpholin-2-yl]methanone |
InChI |
InChI=1S/C13H19N3O2S/c17-13(16-3-1-2-4-16)12-9-15(5-6-18-12)8-11-7-14-10-19-11/h7,10,12H,1-6,8-9H2 |
InChI Key |
VZPBEIDSFDTJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-Dimethoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12228193.png)
![3-[(3-Fluorophenyl)methoxy]oxolane](/img/structure/B12228197.png)
![1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B12228202.png)

![N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12228206.png)
![2-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228210.png)
![4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B12228214.png)
![3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12228218.png)
![N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12228224.png)
![N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12228232.png)
![3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12228237.png)

![N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12228255.png)
![N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12228270.png)
